molecular formula C23H22ClN5O3 B2544392 3-[(2-chlorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 1321764-49-1

3-[(2-chlorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No. B2544392
M. Wt: 451.91
InChI Key: PABATTQRNIQQCU-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimido[1,2-g]purine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The compound also contains phenyl groups, which are functional groups comprised of six carbon atoms attached to something else, which could be another carbon or a different atom .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. It would require advanced techniques like NMR (Nuclear Magnetic Resonance) and HRMS (High Resolution Mass Spectrometry) for detailed analysis .

Future Directions

The future directions for research on this compound would likely depend on its observed properties and potential applications. If it shows promising biological activity, for example, it could be further studied for potential use in medical treatments .

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-6,7,8,9a,10,10a-hexahydro-4aH-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O3/c1-26-20-19(21(30)29(23(26)31)14-15-8-3-4-9-16(15)24)28-13-7-12-27(22(28)25-20)17-10-5-6-11-18(17)32-2/h3-6,8-11,19-20,22,25H,7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWPZTICUAPOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N4CCCN(C4N2)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-chlorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

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